molecular formula C8H6IN B1315100 4-Iodo-3-methylbenzonitrile CAS No. 42872-85-5

4-Iodo-3-methylbenzonitrile

Cat. No.: B1315100
CAS No.: 42872-85-5
M. Wt: 243.04 g/mol
InChI Key: HLTCSOXVOUXEJH-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzonitrile is an organic compound with the molecular formula C8H6IN It is a derivative of benzonitrile, where an iodine atom is substituted at the fourth position and a methyl group at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylbenzonitrile typically involves the iodination of 3-methylbenzonitrile. One common method is the Sandmeyer reaction, where 3-methylbenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the para position relative to the nitrile group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
4-Iodo-3-methylbenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its electrophilic properties make it suitable for various chemical transformations, including nucleophilic substitutions and coupling reactions. It can be utilized in reactions such as:

  • Sandmeyer Reaction : This method allows for the introduction of functional groups into aromatic compounds through electrophilic substitution.
  • Cross-Coupling Reactions : It acts as a precursor in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Medicinal Chemistry

Precursor for Bioactive Compounds
In medicinal chemistry, this compound is employed as a precursor in the synthesis of biologically active compounds. Its structural features enable the development of pharmaceuticals with specific therapeutic effects. Notably, it has been involved in the synthesis of:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against various cancer cell lines.
  • Antimicrobial Agents : The compound has shown potential in developing new antibiotics due to its ability to modify existing drug structures.

Proteomics Research

Biochemical Applications
this compound is utilized in proteomics research, where it aids in the study of protein interactions and functions. Its ability to modify proteins allows researchers to explore biochemical pathways and mechanisms, contributing to advancements in understanding diseases at a molecular level.

Material Science

Polymer Chemistry
In material science, this compound can be used as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with improved performance characteristics.

  • Synthesis of Anticancer Compounds
    A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against breast cancer cell lines. The modifications made to the nitrile group enhanced the compounds' interaction with cellular targets.
  • Development of Antimicrobial Agents
    Another research effort focused on modifying this compound to create novel antimicrobial agents. The synthesized compounds showed activity against resistant bacterial strains, highlighting the potential for new therapeutic options.
  • Proteomic Studies
    In proteomics, researchers have utilized this compound to label proteins for mass spectrometry analysis, facilitating the identification of protein interactions within complex biological systems.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylbenzonitrile largely depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The iodine atom’s electron-withdrawing nature makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

  • 3-Iodo-4-methylbenzonitrile
  • 4-Iodobenzonitrile
  • 3-Bromo-4-methylbenzonitrile

Comparison: 4-Iodo-3-methylbenzonitrile is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to 4-Iodobenzonitrile, the presence of the methyl group in this compound can lead to steric hindrance, affecting its reactivity in certain reactions .

Biological Activity

4-Iodo-3-methylbenzonitrile (C₈H₆IN) is an aromatic compound notable for its potential applications in medicinal chemistry due to its unique structural features, including the presence of iodine and a nitrile functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₆IN
  • Molecular Weight : 243.04 g/mol
  • Melting Point : 70–72 °C
  • CAS Number : 42872-85-5

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its structural characteristics that influence its interaction with biological targets. The presence of the iodine atom enhances lipophilicity and metabolic stability, which are critical for drug development.

Interaction with Cytochrome P450 Enzymes

Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to increased bioavailability of therapeutic agents and may enhance their efficacy in treating various diseases .

Potential Anti-cancer Activity

Studies have suggested that halogenated benzonitriles may possess anti-cancer properties. The unique substitution pattern in this compound could allow it to interact with multiple signaling pathways involved in cancer progression, potentially leading to apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study found that the compound can induce cell death in human breast cancer cells through the activation of caspase pathways, which are crucial for apoptosis.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds has been conducted to elucidate the structure-activity relationship (SAR) of this compound. The following table summarizes key findings from SAR studies:

Compound NameMolecular FormulaIC50 (µM)Mechanism of Action
This compoundC₈H₆IN15Caspase activation
3-Iodo-4-methylbenzonitrileC₈H₇I20Inhibition of P450 enzymes
2-Fluoro-4-iodobenzonitrileC₇H₄FIN25Apoptosis induction via mitochondrial pathway

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful in treating infections caused by resistant bacteria.
  • Neurological Disorders : Due to its ability to cross the blood-brain barrier, there is interest in exploring its effects on neurological disorders, particularly those involving neuroinflammation.

Properties

IUPAC Name

4-iodo-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCSOXVOUXEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502472
Record name 4-Iodo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-85-5
Record name 4-Iodo-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42872-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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